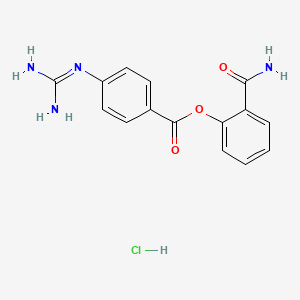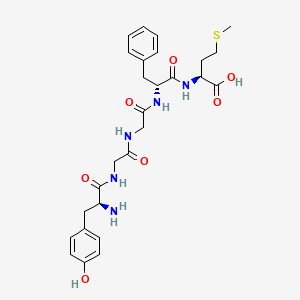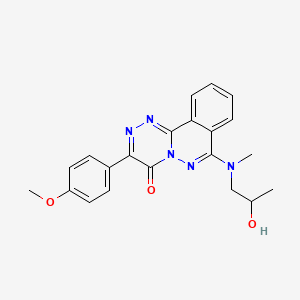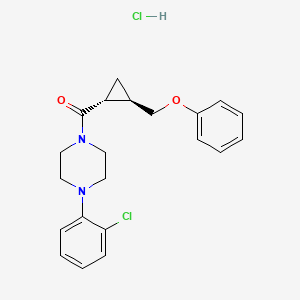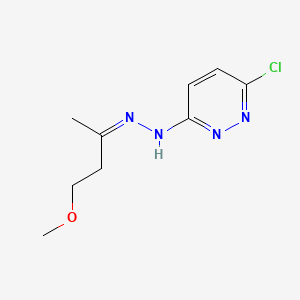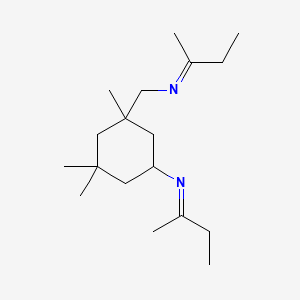
4,4'-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol is a complex organic compound with a molecular formula of C40H28N4O2 and a molecular weight of 596.688. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,5]diazocine core flanked by phenyl groups and bisphenol units.
Preparation Methods
The synthesis of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,5]diazocine core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazocine ring.
Attachment of phenyl groups: Phenyl groups are introduced through substitution reactions, often using reagents like phenyl halides in the presence of a base.
Formation of bisphenol units: The bisphenol units are synthesized separately and then attached to the diazocine core through condensation reactions.
Chemical Reactions Analysis
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced diazocine derivatives.
Substitution: The phenyl and bisphenol units can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studies of molecular recognition and binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind selectively to specific sites on biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol include:
6,12-Diphenyldibenzo[b,f][1,5]diazocine: A simpler analog lacking the bisphenol units.
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: A chlorinated derivative with different reactivity and properties.
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine: A methylated analog with altered electronic characteristics.
The uniqueness of 4,4’-((6,12-Diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis(nitrilomethylidyne))bisphenol lies in its combination of the diazocine core with bisphenol units, which imparts distinct chemical and physical properties .
Properties
CAS No. |
130189-66-1 |
|---|---|
Molecular Formula |
C40H28N4O2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
4-[[2-[(4-hydroxyphenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]iminomethyl]phenol |
InChI |
InChI=1S/C40H28N4O2/c45-33-17-11-27(12-18-33)25-41-31-15-21-37-35(23-31)39(29-7-3-1-4-8-29)43-38-22-16-32(42-26-28-13-19-34(46)20-14-28)24-36(38)40(44-37)30-9-5-2-6-10-30/h1-26,45-46H |
InChI Key |
YUURKQMGKXTFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N=CC4=CC=C(C=C4)O)C(=NC5=C2C=C(C=C5)N=CC6=CC=C(C=C6)O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


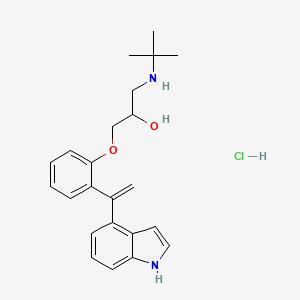

![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
